molecular formula C15H14ClNO3 B12588324 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- CAS No. 610320-55-3

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-

Cat. No.: B12588324
CAS No.: 610320-55-3
M. Wt: 291.73 g/mol
InChI Key: QVMYWNVYYLTTKU-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a 4-chlorophenylmethyl group, a hydroxyl group at the 2-position, and a methoxy group at the 4-position. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-, can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of catalysts. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamides . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. Industrial processes may also incorporate purification steps to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic with a similar benzamide structure.

    Salicylamide: Another analgesic with anti-inflammatory properties.

    Moclobemide: An antidepressant that belongs to the benzamide class.

    Metoclopramide: A prokinetic agent used to treat gastrointestinal disorders.

Uniqueness

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

610320-55-3

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-20-12-6-7-13(14(18)8-12)15(19)17-9-10-2-4-11(16)5-3-10/h2-8,18H,9H2,1H3,(H,17,19)

InChI Key

QVMYWNVYYLTTKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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